Strontium salicylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

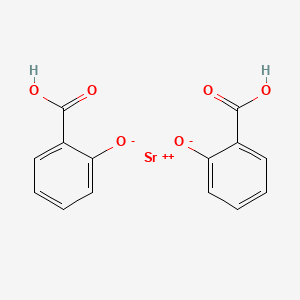

strontium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTJYQIAHXROJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890499 | |

| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-26-1 | |

| Record name | Strontium salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGF9EV99TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strontium Salicylate: A Comprehensive Technical Guide

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activity of Strontium Salicylate (B1505791) (CAS Number: 526-26-1) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Strontium salicylate, the salt formed from strontium and salicylic (B10762653) acid, is a compound of increasing interest in the pharmaceutical and fine chemical sectors.[1][2] Its potential therapeutic applications are derived from the combined biological activities of its constituent ions. The salicylate moiety is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[3][4][5] The strontium cation has demonstrated a significant role in bone metabolism, promoting bone formation and reducing bone resorption, making it a subject of investigation for osteoporosis therapies.[6][7] This technical guide provides a detailed overview of the core properties, synthesis, and biological mechanisms of this compound, presenting data in a structured format for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a white crystalline or powdery substance, characterized by its odorless nature and a sweet, saline taste.[1][2] It is soluble in water and alcohol and is known to decompose upon heating.[1][2] For stability, it should be protected from light.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 526-26-1 | [1][8][9][10] |

| Molecular Formula | C₁₄H₁₀O₆Sr | [1][9][10] |

| Molecular Weight | 361.85 g/mol | [1][9][10] |

| Appearance | White crystalline or powdery substance | [1][2] |

| Taste | Sweet saline | [1][2] |

| Odor | Odorless | [1][2] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Boiling Point | 336.3 °C at 760 mmHg | [1][9] |

| Flash Point | 144.5 °C | [1][9] |

| Decomposition | Decomposes when heated | [1][2] |

| Stability | Protect from light | [1][2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the neutralization reaction between salicylic acid and strontium carbonate in an aqueous medium. This method is particularly suitable for producing high-purity strontium salts of temperature-sensitive anions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylic acid and strontium carbonate.

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Strontium carbonate (SrCO₃)

-

Deionized water

-

Reaction vessel with stirring capability and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution of Salicylic Acid: In the reaction vessel, dissolve a calculated amount of salicylic acid in deionized water. The concentration should be adjusted to ensure complete dissolution, which may be facilitated by gentle heating.

-

Addition of Strontium Carbonate: While stirring the salicylic acid solution, slowly add an equimolar amount of strontium carbonate powder. The addition should be gradual to control the effervescence resulting from the release of carbon dioxide gas.

-

Reaction: Continue stirring the mixture at a controlled temperature, for instance, at or below 40°C, to prevent the degradation of the salicylate. The reaction is complete when the effervescence ceases.

-

Filtration: Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

-

Crystallization: Allow the filtrate to cool, which will induce the crystallization of this compound. The yield can be maximized by further concentrating the solution through evaporation.

-

Isolation and Drying: Collect the this compound crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and thermal analysis (TGA/DTA).

Biological Activity and Mechanisms of Action

The pharmacological effects of this compound are twofold, stemming from the distinct actions of the salicylate and strontium ions.

Anti-inflammatory Action of the Salicylate Moiety

The salicylate component of this compound is responsible for its anti-inflammatory properties. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][5]

Caption: Mechanism of anti-inflammatory action of the salicylate component.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

A known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) as a positive control

-

Reaction buffer

-

96-well plates

-

Plate reader for detecting prostaglandin (B15479496) production (e.g., via ELISA)

Procedure:

-

Reagent Preparation: Prepare solutions of this compound at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the different concentrations of this compound or the control inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Bone Metabolism Modulation by the Strontium Moiety

The strontium ion has been shown to have a beneficial effect on bone health by stimulating bone formation and inhibiting bone resorption.[6] One of the key signaling pathways implicated in this process is the Wnt/β-catenin pathway. Strontium can activate this pathway, leading to the expression of genes involved in osteoblast differentiation and bone formation.[11][12]

Caption: Strontium's activation of the Wnt/β-catenin signaling pathway in osteoblasts.

Experimental Protocol: Osteoblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Materials:

-

Pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Cell culture medium and supplements

-

This compound

-

Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

-

Alkaline phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the pre-osteoblastic cells in multi-well plates and allow them to adhere and reach a specific confluency.

-

Treatment: Replace the culture medium with osteogenic differentiation medium containing various concentrations of this compound. Include a control group with osteogenic medium alone.

-

Culture: Culture the cells for an extended period (e.g., 7-21 days), replacing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), measure the ALP activity, an early marker of osteoblast differentiation, using a commercial assay kit.

-

Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., day 21), assess the formation of mineralized nodules by staining the cells with Alizarin Red S. This stain binds to calcium deposits.

-

Quantification: For Alizarin Red S staining, the stain can be extracted and quantified spectrophotometrically to measure the extent of mineralization.

-

Data Analysis: Compare the ALP activity and mineralization in the this compound-treated groups to the control group to determine the effect on osteoblast differentiation.

Conclusion

This compound is a compound with significant potential, combining the well-documented anti-inflammatory properties of salicylates with the bone-health-promoting effects of strontium. The detailed physicochemical data, synthesis protocol, and methodologies for evaluating its biological activity provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic applications. The elucidation of its mechanisms of action, particularly its influence on the COX and Wnt/β-catenin signaling pathways, opens avenues for the development of novel treatments for inflammatory conditions and bone disorders. Further in-depth studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

References

- 1. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the NF-κB Pathway in Human Intestinal Epithelial Cells by Commensal Streptococcus salivarius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

- 11. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis and Characterization of Strontium Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of strontium salicylate (B1505791) (C₁₄H₁₀O₆Sr). Strontium salicylate is a compound of interest for its potential therapeutic applications, combining the bone-health benefits of strontium with the anti-inflammatory properties of salicylates. This guide details established synthesis protocols, presents key physicochemical and structural data, and outlines the standard analytical techniques for its characterization. It is intended to serve as a foundational resource for professionals engaged in materials science, chemical synthesis, and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through aqueous precipitation methods. A prevalent and effective approach involves the reaction of strontium carbonate with salicylic (B10762653) acid, which allows for the formation of a pure product with a high yield.[1][2] This "soft chemistry" method is advantageous due to its relatively mild conditions.[1]

Experimental Protocol: Precipitation from Strontium Carbonate

This protocol describes the synthesis of this compound Monohydrate.[2]

-

Preparation of Salicylic Acid Solution: Prepare a saturated solution of salicylic acid (C₇H₆O₃) by dissolving the appropriate amount (e.g., 47 g) in deaerated distilled water (e.g., 250 ml) at a moderately elevated temperature, such as 40°C, to ensure complete dissolution.[2]

-

Reaction: Under constant and vigorous stirring, slowly add an equimolar amount of solid strontium carbonate (SrCO₃) (e.g., 50 g) to the salicylic acid solution over approximately 30 minutes.[2] The reaction proceeds with the evolution of carbon dioxide gas.

-

Precipitation: Continue stirring the mixture at the reaction temperature. The less soluble this compound will begin to precipitate out of the solution.

-

Isolation and Purification: Cool the mixture to facilitate maximum precipitation (e.g., 20°C).[2] The resulting white crystalline precipitate is collected by filtration. The product should be washed with cold distilled water and then ethanol (B145695) to remove any unreacted starting materials or impurities.

-

Drying: The purified this compound is dried under vacuum or in a low-temperature oven to remove residual solvent. The yield for this method is reported to be over 95%.[2]

Physicochemical Properties

This compound is a white crystalline powder with a sweet, saline taste.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₆Sr | [4] |

| IUPAC Name | strontium;2-carboxyphenolate | [4] |

| Molecular Weight | 361.8 g/mol | [4] |

| CAS Number | 526-26-1 | [4] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water and alcohol | [3] |

Table 1: General physicochemical properties of this compound.

Characterization Techniques

To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is employed.

X-ray Diffraction (XRD)

XRD analysis is crucial for determining the crystalline structure, phase purity, and lattice parameters of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound powder is finely ground to ensure random crystal orientation.

-

Data Acquisition: The sample is mounted on a zero-background sample holder and analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The peak positions and intensities are compared against known standards or used to determine the crystal lattice parameters.

Crystallographic Data: Studies have shown that this compound dihydrate, Sr(C₇H₅O₃)₂·2H₂O, crystallizes in the monoclinic system.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 13.772(5) Å |

| b | 4.994(5) Å |

| c | 9.563(0) Å |

| β | 101.32(9)° |

| Volume (V) | 645 ų |

Table 2: Crystallographic data for this compound dihydrate. Data sourced from a 2007 study.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the salt and the coordination of the salicylate ligand to the strontium ion.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrations of the salicylate molecule, such as O-H, C-H, C=O, and C=C bonds.

Key Absorption Bands: The FTIR spectrum of this compound is expected to show characteristic peaks of the salicylate ligand.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 3200 - 3500 | O-H stretching (from hydroxyl group and water of hydration) |

| 2800 - 3100 | C-H stretching (aromatic) |

| 1650 - 1680 | C=O asymmetric stretching (carboxylate)[5] |

| 1550 - 1610 | C=C stretching (aromatic ring) |

| 1380 - 1400 | C=O symmetric stretching (carboxylate)[5] |

Table 3: Expected key FTIR absorption bands for this compound.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition pathway of this compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina).[6]

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6] The TGA measures the change in mass, while the DTA/DSC measures the temperature difference or heat flow between the sample and a reference.

-

Data Analysis: The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events. The DTA/DSC curve indicates whether these processes are endothermic or exothermic.

Thermal Decomposition: The thermal decomposition of this compound typically occurs in distinct stages, including the loss of water of hydration followed by the decomposition of the anhydrous salt. The final decomposition product has been identified as strontium oxide (SrO).[1]

| Temperature Range (°C) | Process | Mass Loss |

| ~100 - 200 | Dehydration (Loss of H₂O) | Corresponds to water of hydration |

| > 400 | Decomposition of Anhydrous Salt | Corresponds to conversion to SrO |

Table 4: Generalized thermal decomposition stages for hydrated this compound.

Visualized Workflows and Biological Pathways

To aid in the understanding of the synthesis, characterization, and potential biological action of this compound, the following diagrams are provided.

Caption: A flowchart illustrating the precipitation synthesis of this compound.

Caption: Workflow for the analytical characterization of synthesized this compound.

Caption: Proposed dual-action mechanism of this compound on bone cells.

References

- 1. researchgate.net [researchgate.net]

- 2. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

- 3. This compound | 526-26-1 [chemicalbook.com]

- 4. This compound | C14H10O6Sr | CID 54684619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

An In-depth Technical Guide to the Solubility of Strontium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strontium salicylate (B1505791) in water and organic solvents. Due to the limited availability of specific quantitative data for strontium salicylate, this document synthesizes qualitative information and presents generalized experimental protocols for its determination. The methodologies and analytical techniques described are based on established practices for similar sparingly soluble pharmaceutical compounds and salicylates.

Introduction to this compound

This compound, with the chemical formula Sr(C₇H₅O₃)₂, is the strontium salt of salicylic (B10762653) acid. It is a white crystalline or powdery substance.[1][2] Like other salicylates, it is investigated for its potential anti-inflammatory and analgesic properties. An understanding of its solubility is critical for drug development, formulation, and quality control, as solubility significantly influences bioavailability and therapeutic efficacy.

Solubility Profile of this compound

Currently, there is a notable lack of specific quantitative solubility data for this compound in the public domain. The available information is primarily qualitative.

2.1. Aqueous Solubility

This compound is described as being moderately soluble in water.[1] The presence of polar carboxylate and hydroxyl groups on the salicylate moiety facilitates hydrogen bonding with water molecules, contributing to its solubility.[1] One source suggests a purification method involving crystallization from hot water at a ratio of 4 mL of water per gram of this compound, which would imply a solubility of approximately 25 g/100 mL in hot water, though the specific temperature is not provided.[2] The solubility is also likely dependent on the pH of the aqueous solution, a common characteristic of salts of weak acids like salicylic acid.[1]

2.2. Solubility in Organic Solvents

This compound is generally described as being soluble in alcohol.[2] However, it is reported to be less soluble in other organic solvents like ethanol (B145695) and acetone (B3395972) compared to water.[1] This reduced solubility in less polar organic solvents is expected for an ionic compound.

Data Summary

The following table summarizes the available qualitative and derived solubility information for this compound.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | Not Specified | Moderately Soluble | Qualitative | [1] |

| Hot Water | Not Specified | Approx. 25 g/100 mL | Derived | [2] |

| Alcohol | Not Specified | Soluble | Qualitative | [2] |

| Ethanol | Not Specified | Less soluble than water | Qualitative | [1] |

| Acetone | Not Specified | Less soluble than water | Qualitative | [1] |

Note: The derived solubility in hot water is an estimation and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of this compound solubility, based on standard practices for sparingly soluble compounds.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a controlled temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

3.2. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.3. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

3.4. Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Separation of Undissolved Solid:

-

Allow the suspension to settle for a short period within the temperature-controlled environment.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter (0.22 µm) to remove any remaining fine particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of known this compound concentrations in the same solvent to create a calibration curve.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical technique (see Section 4).

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Analytical Techniques for Quantification

The concentration of dissolved this compound can be determined by quantifying the salicylate anion. Several analytical methods are suitable for this purpose.

4.1. UV-Visible Spectrophotometry

This is a simple and cost-effective method. Salicylic acid and its salts exhibit a characteristic UV absorbance. A common method involves the reaction of salicylate with ferric ions (e.g., from ferric nitrate) to form a distinct purple-colored complex, which can be measured colorimetrically.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of salicylates. A reversed-phase HPLC method with UV detection is commonly used. This technique allows for the separation of salicylate from potential impurities, ensuring accurate quantification.

4.3. Titrimetric Methods

For higher concentrations, a simple acid-base titration can be employed. After separation from the undissolved solid, the saturated solution can be titrated with a standardized solution of a strong acid.

Mechanism of Action of the Salicylate Moiety

While specific signaling pathways for this compound as a compound are not well-documented, its pharmacological effects are primarily attributed to the salicylate ion. The most well-known mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes.

Caption: Inhibition of COX enzymes by the salicylate ion, the active component of this compound.

This inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound and provided a detailed framework for its experimental determination. While qualitative data suggests moderate solubility in water and solubility in alcohol, there is a clear need for quantitative studies to establish a comprehensive solubility profile across various solvents and temperatures. The provided experimental protocol and analytical methods offer a robust starting point for researchers and drug development professionals to accurately determine the solubility of this compound, a critical parameter for its potential therapeutic applications. Further research is essential to generate reliable quantitative data and to fully understand the physicochemical properties of this compound.

References

The Thermal Decomposition Behavior of Strontium Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium salicylate (B1505791), with the chemical formula Sr(C₇H₅O₃)₂, is a salt of strontium and salicylic (B10762653) acid. Understanding its thermal stability and decomposition pathway is critical in various applications, including pharmaceuticals and materials science. This technical guide provides an in-depth analysis of the thermal decomposition of strontium salicylate, presenting quantitative data, detailed experimental methodologies, and a visual representation of the decomposition process. The information is compiled from studies on this compound and analogous compounds to provide a comprehensive overview.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, Sr(C₇H₅O₃)₂·2H₂O, proceeds through a multi-stage process when subjected to increasing temperature. The decomposition begins with dehydration, followed by the loss of a salicylic acid molecule to form an intermediate salt, which then decomposes to strontium carbonate, and finally, the carbonate breaks down to yield strontium oxide as the final residue.[1][2][3]

The proposed overall decomposition reaction is: Sr(C₇H₅O₃)₂·2H₂O(s) → SrO(s) + Gaseous Products

The following diagram illustrates the logical progression of the decomposition stages.

Caption: Logical workflow of the thermal decomposition of hydrated this compound.

Quantitative Thermal Analysis Data

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Product |

| I | Dehydration | Ambient - ~200 | 9.05% | H₂O | Anhydrous this compound |

| II | Loss of Salicylic Acid | ~200 - 400 | 34.72% | C₇H₆O₃ | Intermediate Salt |

| III | Decomposition to Carbonate | ~400 - 600 | Varies | CO, CO₂ | Strontium Carbonate |

| IV | Decomposition to Oxide | > 600 | 22.1% (of SrCO₃) | CO₂ | Strontium Oxide |

Note: The temperature ranges and mass losses for stages III and IV are adapted from studies on strontium oxalate (B1200264) and should be considered as approximations for this compound.

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[4][5][6] A general experimental protocol for these techniques is outlined below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To measure the change in mass of a sample as a function of temperature and to detect exothermic and endothermic events.

Instrumentation: A simultaneous TGA-DTA instrument (e.g., SETARAM LABSYS evo, Paulik-Paulik-Erdey Derivatograph).[1][4]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).[1]

-

Instrument Setup:

-

The crucible is placed on the thermobalance within the furnace.

-

An empty crucible is used as a reference for DTA.

-

The desired atmosphere (e.g., dry air or inert nitrogen) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).[4]

-

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 5, 10, or 20 °C/min).[4]

-

Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and the reference (DTA curve) as a function of the furnace temperature.

The following diagram illustrates a typical experimental workflow for TGA-DTA analysis.

Caption: A generalized workflow for thermogravimetric and differential thermal analysis.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Instrumentation: A thermal analyzer (TGA or DTA) coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[2]

Methodology:

-

The TGA-DTA experiment is conducted as described in section 4.1.

-

The gas outlet of the thermal analyzer is connected to the inlet of the mass spectrometer or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.[7]

-

As the sample is heated, the evolved gases are continuously introduced into the spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The obtained spectra are analyzed to identify the chemical composition of the gaseous products at each decomposition stage.

Detailed Decomposition Stages

Stage I: Dehydration

The initial stage of decomposition involves the loss of the two molecules of water of crystallization from the hydrated this compound.[3] This is an endothermic process, typically observed as a weight loss in the TGA curve and an endothermic peak in the DTA/DSC curve at temperatures below 200°C.

Reaction: Sr(C₇H₅O₃)₂·2H₂O(s) → Sr(C₇H₅O₃)₂(s) + 2H₂O(g)

Stage II: Formation of an Intermediate Salt

Following dehydration, the anhydrous this compound is believed to decompose with the loss of one molecule of salicylic acid, resulting in the formation of an internal salt, [C₆H₄(O)COO]Sr.[1] This stage is associated with a significant weight loss.

Reaction: Sr(C₇H₅O₃)₂(s) → [C₆H₄(O)COO]Sr(s) + C₇H₆O₃(g)

Stage III: Decomposition to Strontium Carbonate

The intermediate salt further decomposes at higher temperatures to form strontium carbonate. The gaseous products in this stage are likely a mixture of carbon monoxide and carbon dioxide, resulting from the breakdown of the salicylate ring structure. In an air atmosphere, any evolved CO would be oxidized to CO₂, leading to an exothermic event in the DTA curve.[8]

Reaction: [C₆H₄(O)COO]Sr(s) → SrCO₃(s) + Gaseous Products (e.g., CO, CO₂)

Stage IV: Final Decomposition to Strontium Oxide

The final stage of decomposition is the breakdown of strontium carbonate to strontium oxide, with the release of carbon dioxide.[1][2] This is a well-characterized decomposition for alkaline earth metal carbonates and typically occurs at high temperatures.

Reaction: SrCO₃(s) → SrO(s) + CO₂(g)

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that has been elucidated through techniques such as TGA, DTA, and EGA. The decomposition proceeds through dehydration, formation of an intermediate salt, decomposition to strontium carbonate, and finally to strontium oxide. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the thermal behavior of this compound, which is essential for its handling and application in research and development. Further studies focusing on the direct analysis of evolved gases and precise quantification of decomposition stages for this compound are encouraged to refine the data presented.

References

An In-depth Technical Guide to the Crystal Structure of Strontium Salicylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium salicylate (B1505791) dihydrate, Sr(C₇H₅O₃)₂·2H₂O. The information presented herein is compiled from available scientific literature and crystallographic data, offering a foundational understanding for its application in research and pharmaceutical development.

Introduction

Strontium salicylate, the salt of strontium and salicylic (B10762653) acid, has been a subject of interest for its potential therapeutic applications. The hydrated form, specifically the dihydrate, possesses a distinct crystalline structure that dictates its physicochemical properties, such as solubility, stability, and bioavailability. Understanding this structure is paramount for its effective utilization in drug formulation and development.

Synthesis and Crystallization

A reported method for the synthesis of this compound dihydrate is through a soft chemistry approach.[1] This method involves the reaction of strontium carbonate with salicylic acid in an aqueous medium.

Experimental Protocol: Synthesis

A general protocol for the synthesis of this compound dihydrate can be outlined as follows. It is important to note that the specific parameters for crystallization may require optimization.

-

Reaction Setup: Salicylic acid is dissolved in deionized water, gently heated to aid dissolution.

-

Addition of Strontium Carbonate: Stoichiometric amounts of strontium carbonate are slowly added to the salicylic acid solution under constant stirring. Effervescence (release of CO₂) will be observed.

-

Reaction Completion: The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of this compound.

-

Crystallization: The resulting solution is filtered to remove any unreacted starting material and allowed to cool slowly to room temperature. The formation of single crystals of this compound dihydrate is expected upon slow evaporation of the solvent.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Crystallographic Data

X-ray diffraction studies have revealed that this compound dihydrate crystallizes in the monoclinic system.[1] The fundamental crystallographic data is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Unit Cell Parameters | ||

| a | 13.772(5) Å | [1] |

| b | 4.994(5) Å | [1] |

| c | 9.563(0) Å | [1] |

| α | 90° | |

| β | 101.32(9)° | [1] |

| γ | 90° | |

| Unit Cell Volume (V) | 645 ų | [1] |

Note: Detailed information on bond lengths and bond angles is not currently available in the public domain.

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound dihydrate.

Thermal Analysis

Thermal analysis, employing techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is crucial for determining the thermal stability and decomposition pathway of this compound dihydrate.

Expected Thermal Decomposition Profile

Based on available information, the thermal decomposition of this compound dihydrate proceeds in multiple stages, culminating in the formation of strontium oxide (SrO) as the final residue.[1]

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | Data not available | Data not available | Dehydration (Loss of 2 H₂O molecules) |

| 2 | Data not available | Data not available | Decomposition of anhydrous this compound |

| 3 | Data not available | Data not available | Further decomposition to Strontium Oxide (SrO) |

Note: Specific temperature ranges and percentage mass losses for each decomposition step are not detailed in the currently accessible literature.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound dihydrate and confirming the coordination of the salicylate ligand to the strontium ion.

Expected FTIR Spectral Data

The FTIR spectrum of this compound dihydrate is expected to show characteristic absorption bands for the salicylate ligand and the water of hydration.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (Water of hydration) | 3500 - 3200 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylate) | 1600 - 1550 | Asymmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Phenolic) | 1300 - 1200 | Stretching |

| O-H (Phenolic) | Data not available | Bending |

| Sr-O | Below 600 | Stretching |

Note: A detailed assignment of specific vibrational frequencies from experimental data is not available in the reviewed literature.

Logical Relationship of Structural Analysis

The comprehensive understanding of the crystal structure of this compound dihydrate is achieved through a logical progression of experimental techniques and data interpretation.

Conclusion

This technical guide has summarized the currently available information on the crystal structure of this compound dihydrate. The compound crystallizes in a monoclinic system, and its synthesis can be achieved through a soft chemistry method. While the fundamental crystallographic parameters have been identified, a complete structural elucidation, including bond lengths, bond angles, and detailed thermal and spectroscopic data, requires further investigation and publication in accessible literature. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field, highlighting both what is known and the existing gaps in our understanding of this potentially important pharmaceutical compound.

References

Unraveling the Biological Activity of Strontium Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium salicylate (B1505791), a salt combining the bone-health-promoting element strontium with the anti-inflammatory properties of salicylic (B10762653) acid, presents a compelling pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of strontium salicylate, drawing upon the known effects of its constituent ions. The document details its potential mechanisms of action in bone metabolism, chondroprotection, and inflammation, supported by available quantitative data and established experimental protocols. Furthermore, key signaling pathways influenced by strontium are visualized to elucidate its molecular interactions. While specific research on this compound is nascent, this guide synthesizes the broader scientific understanding of its components to inform future research and development.

Introduction

Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant attention for its beneficial effects on bone health.[1][2] When combined with salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), the resulting compound, this compound, offers a dual therapeutic potential.[3][4] This guide delves into the multifaceted biological activities of this compound, focusing on its influence on bone remodeling, cartilage preservation, and inflammatory processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Effects on Bone Metabolism

The primary therapeutic potential of strontium lies in its unique ability to uncouple bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption.[1][5] This dual action makes it an attractive candidate for the management of osteoporosis and other bone-related disorders.[2]

Anabolic Effects on Osteoblasts

Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[1][6] This leads to increased synthesis of bone matrix proteins.[6] Studies on various strontium compounds have shown upregulation of key osteogenic markers.

Anti-resorptive Effects on Osteoclasts

Concurrently, strontium inhibits the differentiation and activity of osteoclasts, the cells that break down bone tissue.[1][6] This reduction in bone resorption, coupled with enhanced bone formation, shifts the bone remodeling balance toward a net gain in bone mass.

Chondroprotective Effects in Osteoarthritis

Emerging evidence suggests that strontium may also exert beneficial effects on cartilage, making it a potential disease-modifying agent for osteoarthritis.[7][8]

Stimulation of Cartilage Matrix Synthesis

In vitro studies have demonstrated that strontium can stimulate the production of proteoglycans and type II collagen by chondrocytes, which are essential components of the cartilage matrix.[7][9] This suggests a potential to slow down the degradation of cartilage seen in osteoarthritis.

Anti-inflammatory Action in Joints

The salicylate component of this compound contributes well-established anti-inflammatory effects. Salicylates inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation and pain.[3][4][10] This can help to alleviate the symptoms of osteoarthritis.

Signaling Pathways

The biological effects of strontium are mediated through its interaction with several key signaling pathways.

Wnt/β-catenin Signaling Pathway

Strontium has been shown to activate the Wnt/β-catenin signaling pathway in osteoblasts.[11][12] This pathway is crucial for osteoblast differentiation and bone formation.

NFATc Signaling Pathway

Strontium can also activate the Nuclear Factor of Activated T-cells (NFATc) signaling pathway, which is involved in osteoblast replication and differentiation.[13]

TGF-β/SMAD Signaling Pathway

In chondrocytes, strontium has been shown to upregulate the expression of Transforming Growth Factor-β (TGF-β), which plays a role in cartilage homeostasis.[6] The TGF-β signaling pathway involves the phosphorylation of SMAD proteins.[14][15]

Quantitative Data

Quantitative data for this compound is limited. The following tables summarize available data for related strontium compounds and salicylates to provide a contextual understanding of their biological activity.

Table 1: In Vitro Effects of Strontium Compounds on Bone and Cartilage Cells

| Compound | Cell Type | Concentration | Effect | Reference |

| Strontium Chloride | Rat Chondrocytes | 1.0 - 100 µg/mL | Dose-dependent increase in TGF-β1 and TGF-β2 expression | [6] |

| Strontium Chloride | Rat Chondrocytes | 1-5 mM | Increased collagen content; Increased Type II Collagen and IGF-1 expression; Decreased MMP-13 expression | [9] |

| Strontium Ranelate | Murine Osteoblasts | Not specified | Increased NFATc1 transactivation | [13] |

| Strontium | Human Mesenchymal Stem Cells | Not specified | Enhanced osteogenic differentiation; Upregulated ECM gene expression; Activated Wnt/β-catenin pathway | [11] |

| Strontium | Periodontal Ligament Cells | 360 mg/L | Increased proliferation and osteogenic behavior | [7] |

Table 2: IC50 Values of Salicylates

| Compound | Assay | IC50 Value | Reference |

| Sodium Salicylate | Reversal of K+-induced arterial smooth muscle contraction | 2.9 ± 0.5 mM | [16] |

| Salicylate | HCT116 cell viability (48h) | 5.23 mM | [17] |

Experimental Protocols

The following are generalized protocols for assessing the biological activity of compounds like this compound, based on published methodologies for strontium salts and salicylates.

In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Culture human mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate growth medium.

-

Induction of Differentiation: To induce osteogenic differentiation, culture the cells in an osteogenic medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

-

Treatment: Add this compound at various concentrations to the osteogenic medium.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity at early time points (e.g., day 7) as a marker of early osteoblast differentiation.[18]

-

Mineralization Assay: At later time points (e.g., day 14 or 21), stain the cell cultures with Alizarin Red S to visualize calcium deposition, indicative of matrix mineralization.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, ALP, COL1A1, and osteocalcin.[11]

-

-

Data Analysis: Compare the levels of ALP activity, mineralization, and gene expression between control and this compound-treated groups.

In Vivo Model of Bone Regeneration

-

Animal Model: Utilize a critical-sized calvarial defect model in rats or rabbits.[11][19]

-

Implant Preparation: Prepare scaffolds (e.g., collagen or hydroxyapatite) loaded with this compound.

-

Surgical Procedure: Create a critical-sized defect in the calvaria of the animals and implant the this compound-loaded scaffolds. Control groups would receive scaffolds without the compound.

-

Analysis: After a predetermined period (e.g., 4-12 weeks), euthanize the animals and harvest the calvaria.

-

Micro-computed Tomography (µ-CT): Perform µ-CT scans to quantify new bone formation within the defect site.

-

Histological Analysis: Prepare histological sections and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone tissue and collagen deposition.[20]

-

-

Data Analysis: Compare the volume and quality of new bone formation between the experimental and control groups.

Anti-inflammatory Assay (In Vitro)

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary chondrocytes.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

Treatment: Treat the stimulated cells with various concentrations of this compound.

-

Assessment of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the cell culture medium using the Griess reagent as an indicator of NO production.

-

Prostaglandin E2 (PGE2) Levels: Quantify PGE2 levels in the supernatant using an ELISA kit.

-

Cytokine Expression: Measure the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β at both the mRNA (qRT-PCR) and protein (ELISA) levels.

-

-

Data Analysis: Compare the levels of inflammatory markers in cells treated with this compound to those in the stimulated, untreated control group.

Potential Antibacterial Activity

Both strontium and salicylate ions have been reported to possess antibacterial properties. Strontium-doped bioactive glasses have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[19] Salicylic acid is also known to have antimicrobial effects. Therefore, this compound may exhibit a synergistic antibacterial effect, which could be beneficial in applications such as bone cements and coatings for orthopedic implants.

Pharmacokinetics

Conclusion

This compound is a promising compound with a dual mechanism of action that addresses both bone health and inflammation. The strontium component has the potential to promote bone formation and inhibit bone resorption, while also exhibiting chondroprotective effects. The salicylate moiety provides anti-inflammatory and analgesic properties. The synergistic effects of these two components make this compound a compelling candidate for the treatment of conditions such as osteoporosis and osteoarthritis. Further research is warranted to fully elucidate the specific biological activities, quantitative efficacy, and pharmacokinetic profile of this compound to support its potential clinical development. This technical guide provides a foundational understanding to guide these future investigations.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-β (TGF-β) signaling pathway-related genes in predicting the prognosis of colon cancer and guiding immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strontium Promotes Transforming Growth Factors β1 and β2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strontium enhances proliferation and osteogenic behavior of periodontal ligament cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effects of strontium on collagen content and expression of related genes in rat chondrocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells | MDPI [mdpi.com]

- 16. Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of strontium ions with potential antibacterial activity on in vivo bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity and cell migration evaluation of a strontium silicate-based root canal sealer on stem cells from rat apical papilla: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

A Comprehensive Technical Guide to the History and Discovery of Strontium Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and pharmacological properties of strontium salicylate (B1505791). It consolidates available data on its physicochemical characteristics, synthesis, and biological activities. Detailed experimental methodologies for key assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Strontium salicylate, the salt formed from strontium and salicylic (B10762653) acid, has a history intertwined with the broader discoveries of its constituent parts. The element strontium was first identified in 1790 in a mineral from a Scottish village called Strontian, and salicylic acid was isolated from willow bark in the 19th century, building upon ancient knowledge of the medicinal properties of willow for pain and fever relief.[1][2][3] While not as extensively studied as its more famous cousin, acetylsalicylic acid (aspirin), this compound has been utilized in pharmaceutical and fine chemical manufacturing.[4] This guide delves into the historical context, synthesis, and known properties of this compound.

History and Discovery

The journey to this compound begins with the independent discoveries of its two components:

-

Strontium: In 1790, Adair Crawford, a Scottish physician and chemist, recognized that a mineral from the lead mines near Strontian in Scotland exhibited different properties from other "heavy spars." This new mineral was named strontianite. The element itself was later isolated in 1808 by Sir Humphry Davy through electrolysis.

-

Salicylates: The use of willow bark for medicinal purposes dates back to ancient civilizations.[2] The active principle, salicin, was first isolated in 1828.[2] Subsequently, salicylic acid was synthesized in 1838.[1] The first clinical reports on the use of salicylate-containing remedies for fever and pain were made in 1763.[3] The synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897 marked a significant milestone in the history of salicylates.[2][5]

The combination of these two entities into this compound likely occurred in the context of exploring different salts of salicylic acid to potentially improve its therapeutic properties or reduce the gastrointestinal side effects associated with salicylic acid.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₆Sr | [6] |

| Molecular Weight | 361.85 g/mol | [6] |

| Appearance | White crystalline powder | [4][6] |

| Taste | Sweet saline | [4] |

| Odor | Odorless | [4] |

| Melting Point | 220 °C | [1] |

| Boiling Point | 336.3 °C at 760 mmHg | [6] |

| Solubility in Water | Moderately soluble | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohol; Less soluble in acetone | [1][4] |

| Stability | Decomposes when heated; Protect from light | [4][6] |

Synthesis of this compound

This compound can be synthesized through the reaction of a strontium salt with salicylic acid. Two common methods are described below.

Reaction of Strontium Carbonate with Salicylic Acid

This method involves the neutralization of salicylic acid with strontium carbonate in an aqueous medium.

Experimental Protocol:

-

Dissolution of Salicylic Acid: Prepare a saturated solution of salicylic acid by dissolving it in deaerated distilled water at a slightly elevated temperature (e.g., 40 °C). For example, 47 g of salicylic acid can be dissolved in 250 ml of water.[3]

-

Reaction: Slowly add an equimolar amount of solid strontium carbonate to the salicylic acid solution under vigorous stirring. The reaction progress is indicated by the evolution of carbon dioxide gas.[3]

-

Completion and Filtration: Continue stirring for several hours until the effervescence ceases. The solution may become pale yellow.[3] Filter the solution at room temperature to remove any unreacted starting material.

-

Isolation and Drying: Evaporate the filtrate to dryness. Dry the resulting solid in vacuo at ambient temperature to obtain this compound as a powder.[3]

Reaction of a Soluble Strontium Salt with a Soluble Salicylate

An alternative method involves a precipitation reaction between a soluble strontium salt (e.g., strontium chloride) and a soluble salicylate salt (e.g., sodium salicylate).

Experimental Protocol:

-

Preparation of Solutions: Prepare aqueous solutions of strontium chloride and sodium salicylate.

-

Precipitation: Mix the two solutions. This compound, being less soluble than the reactant salts, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the precipitate with cold water to remove any soluble impurities. The crude product can be further purified by recrystallization.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water or ethanol.[4]

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven.[7]

Pharmacological Properties

The pharmacological effects of this compound are primarily attributed to the salicylate and strontium ions.

Anti-inflammatory and Analgesic Activity

Salicylates are well-known for their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[8]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of salicylate.

Signaling Pathway: NF-κB Inhibition

Salicylates have also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[8]

Caption: Simplified NF-κB signaling pathway and the inhibitory role of salicylate.

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, data on the oral administration of other strontium salts and salicylates can provide insights.

-

Absorption: Orally administered strontium is absorbed from the gastrointestinal tract, with an estimated bioavailability of around 19-27%.[9][10] Salicylates are also readily absorbed.

-

Distribution: Absorbed strontium is primarily distributed to bone.[3]

-

Metabolism: Salicylates undergo metabolism in the liver.

-

Excretion: Strontium is excreted through both urine and feces.[10] Salicylates and their metabolites are primarily excreted by the kidneys.[11]

A summary of pharmacokinetic parameters for oral strontium administration is provided in Table 2.

| Parameter | Value (for Strontium Chloride) | Source |

| Cmax (Peak Plasma Concentration) | 3.55 ± 1.22 µg/mL | [1] |

| Tmax (Time to Peak Concentration) | ~153 min | [1] |

| Terminal Elimination Half-life | 47.3 ± 7.9 hours | [1] |

| Absolute Bioavailability | ~19-25% | [9] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory and analgesic activities of this compound.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit COX-1 and COX-2 enzymes.

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

LPS-Induced Cytokine Production in Macrophages

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by this compound.

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.[12]

Experimental Protocol:

-

Animal Grouping: Divide rats into groups (control, standard drug, and this compound-treated groups).

-

Drug Administration: Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[2]

Experimental Protocol:

-

Animal Grouping: Divide mice into groups.

-

Drug Administration: Administer this compound or a standard analgesic (e.g., aspirin) orally or intraperitoneally.

-

Induction of Writhing: After a specified time, inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately place each mouse in an observation box and count the number of writhes (abdominal constrictions) over a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test in Mice or Rats

This test is used to evaluate central analgesic activity.[13]

Experimental Protocol:

-

Baseline Latency: Determine the baseline reaction time (latency) of each animal to a thermal stimulus (e.g., licking the paws or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer this compound or a standard central analgesic (e.g., morphine).

-

Post-Treatment Latency: Measure the reaction time at various time points after drug administration.

-

Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group.

Conclusion

This compound is a compound with a rich historical background, stemming from the separate discoveries of its elemental and organic components. While it has seen use in various applications, its pharmacological profile is not as extensively characterized as other salicylates. This guide has synthesized the available information on its history, synthesis, and physicochemical and biological properties. The provided experimental protocols offer a framework for further investigation into its anti-inflammatory and analgesic potential. Future research focusing on detailed pharmacokinetic studies and the elucidation of its specific molecular targets will be crucial for a more complete understanding of this compound's therapeutic potential.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

- 4. This compound | 526-26-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 526-26-1,this compound | lookchem [lookchem.com]

- 7. scribd.com [scribd.com]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. researchgate.net [researchgate.net]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Strontium Salicylate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of strontium salicylate (B1505791). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

Strontium salicylate is a white crystalline or powdery substance with a sweet, saline taste and is odorless.[1] It is soluble in water and alcohol and is known to decompose when heated.[1] Due to its sensitivity to heat and light, it should be stored accordingly.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆Sr | [1][2] |

| Molecular Weight | 361.85 g/mol | [1][2] |

| CAS Number | 526-26-1 | [1][2] |

| EINECS Number | 208-386-4 | [2] |

| Appearance | White crystalline or powdery substance | [1] |

| Taste | Sweet saline | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 336.3°C at 760 mmHg | [2] |

| Flash Point | 144.5°C | [2] |

| Vapor Pressure | 4.45E-05mmHg at 25°C | [2] |

| Solubility | Soluble in water and alcohol | [1] |

Hazard Identification and Classification

While specific GHS classification and labeling for this compound are not consistently available across all sources, the primary hazards are associated with its salicylate component and the potential for dust formation.[3] Many safety data sheets indicate that detailed hazard statements are not available.[3] However, based on the general properties of salicylates and fine chemical powders, potential hazards include skin and eye irritation upon contact and respiratory irritation from inhalation of dust.

The parent compound, salicylic (B10762653) acid, is known to have potential effects on the liver and kidneys, as well as developmental effects.[4] The toxicological properties of this compound have not been thoroughly investigated.

Toxicological Data

Quantitative toxicological data for this compound is limited. The primary available data point is:

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rat | Intraperitoneal | 400 mg/kg |

It is important to note that the toxicity of salicylates, in general, is well-documented. Acute overdose of salicylates can lead to a range of symptoms including nausea, vomiting, tinnitus, and in severe cases, metabolic acidosis, altered mental state, and seizures.[3] Chronic toxicity can present with more vague symptoms, particularly in the elderly.[3]

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Prevent fire caused by electrostatic discharge.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store apart from foodstuff containers and incompatible materials.[3]

-

Protect from light.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Accidental Release Measures

In case of a spill or accidental release, the following steps should be taken:

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Keep people away from and upwind of the spill/leak.

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the chemical enter drains.

-

Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.

-

Use spark-proof tools and explosion-proof equipment.

Fire-Fighting Measures

-